1-[(trimethylsilyl)oxy]cyclopentane-1-carbonitrile
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Overview
Description
1-[(trimethylsilyl)oxy]cyclopentane-1-carbonitrile is a chemical compound that belongs to the class of nitriles. The molecular formula of this compound is C9H17NOSi, and it has a molecular weight of 183.326 g/mol.
Preparation Methods
The synthesis of 1-[(trimethylsilyl)oxy]cyclopentane-1-carbonitrile typically involves the reaction of cyclopentanecarbonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1-[(trimethylsilyl)oxy]cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces primary amines.
Scientific Research Applications
1-[(trimethylsilyl)oxy]cyclopentane-1-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(trimethylsilyl)oxy]cyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines . This inhibition can lead to alterations in neurotransmitter levels, which may have implications for neurological research and drug development.
Comparison with Similar Compounds
1-[(trimethylsilyl)oxy]cyclopentane-1-carbonitrile can be compared with other similar compounds, such as:
Cyclopentanecarbonitrile: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
Cyclohexanecarbonitrile: Contains a six-membered ring instead of a five-membered ring, leading to different chemical properties and reactivity.
Cyclopropanecarbonitrile: Features a three-membered ring, resulting in higher ring strain and different reaction pathways.
The uniqueness of this compound lies in its trimethylsilyl group, which imparts specific reactivity and stability characteristics, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
1-trimethylsilyloxycyclopentane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOSi/c1-12(2,3)11-9(8-10)6-4-5-7-9/h4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTZXPFJXASXAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1(CCCC1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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